molecular formula C18H15FN2O3S B11538423 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11538423
M. Wt: 358.4 g/mol
InChI Key: ZPXJAQPVBAWWJF-UHFFFAOYSA-N
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Description

2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxo-1-phenylpyrrolidine with a thiol-containing compound to form the sulfanyl derivative. This intermediate is then reacted with 4-fluoroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
  • 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a compound of particular interest in medicinal chemistry.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H15FN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22)

InChI Key

ZPXJAQPVBAWWJF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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